2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide
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Overview
Description
2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an imidazoquinazoline core, and a butanamide moiety
Preparation Methods
The synthesis of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide involves multiple steps, starting with the preparation of the furan derivative. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The imidazoquinazoline core is typically constructed via a multi-step process involving the condensation of an appropriate amine with a quinazoline derivative, followed by cyclization and functional group modifications.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the imidazoquinazoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the imidazoquinazoline core, using reagents such as halides or organometallic compounds.
Scientific Research Applications
2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It is being investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and imidazoquinazoline core are crucial for binding to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. This compound can interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar compounds to 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide include:
2-(furan-2-yl)-1H-imidazo[4,5-c]quinazoline: This compound shares the imidazoquinazoline core but lacks the butanamide moiety.
N-(furan-2-ylmethyl)-3-methoxybenzamide: This compound features the furan ring and the methoxyphenyl group but lacks the imidazoquinazoline core.
2-(furan-2-yl)-3-oxo-2H-imidazo[1,2-c]quinazoline: This compound is similar but lacks the carbamoylmethyl group.
Properties
IUPAC Name |
2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5S/c1-3-23(26(35)30-17-8-6-9-18(14-17)37-2)39-28-32-21-12-5-4-11-20(21)25-31-22(27(36)33(25)28)15-24(34)29-16-19-10-7-13-38-19/h4-14,22-23H,3,15-16H2,1-2H3,(H,29,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSMQZUAQZLYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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